Penflufen

Beschreibung

Fungicides, Industrial

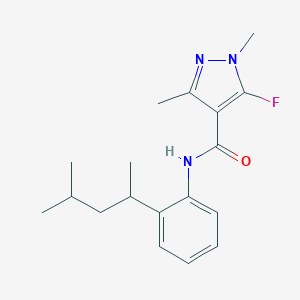

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFJDXZZHFNFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058107 | |

| Record name | Penflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494793-67-8 | |

| Record name | Penflufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494793-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penflufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494793678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamide; 2â??-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide; penflufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENFLUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8252E275KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penflufen's Mechanism of Action in Fungal Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penflufen is a potent pyrazole-carboxamide fungicide that effectively controls a range of phytopathogenic fungi. Its mode of action centers on the disruption of fungal cellular respiration by specifically targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).[1] This inhibition blocks the crucial oxidation of succinate to fumarate, halting the flow of electrons, crippling ATP synthesis, and ultimately leading to fungal cell death. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The mitochondrial electron transport chain is the primary engine of cellular energy production in aerobic organisms. Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane that uniquely links the Krebs (tricarboxylic acid) cycle with the ETC.[2][3]

SDH's function is twofold:

-

In the Krebs Cycle: It catalyzes the oxidation of succinate to fumarate.

-

In the ETC: It transfers the electrons derived from succinate to the electron carrier ubiquinone (also known as Coenzyme Q), reducing it to ubiquinol.

Penflufen, as a member of the SDHI class of fungicides, acts by binding to the ubiquinone-binding site (the Q-site) of the SDH complex.[2] This binding event physically obstructs the natural ubiquinone substrate from docking with the enzyme. Consequently, the transfer of electrons from the FAD cofactor within SDH to ubiquinone is blocked.

The downstream effects of this inhibition are catastrophic for the fungal cell:

-

Disruption of Electron Flow: The entire electron transport chain downstream of Complex II is starved of electrons, severely impairing the function of Complexes III and IV.

-

Cessation of ATP Synthesis: The blocked electron flow prevents the pumping of protons across the inner mitochondrial membrane, which dissipates the proton motive force necessary for ATP synthase to produce ATP.

-

Generation of Reactive Oxygen Species (ROS): The "backed-up" electrons at Complex II can lead to the partial reduction of oxygen, generating superoxide radicals and other ROS, which cause significant oxidative stress and damage to cellular components.[4]

Quantitative Analysis of Penflufen's Inhibitory Activity

The efficacy of a fungicide is quantified by its EC50 value—the effective concentration required to inhibit 50% of fungal mycelial growth. Penflufen demonstrates potent activity against key pathogens like Rhizoctonia solani.

Furthermore, penflufen is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): S-(+)-penflufen and R-(-)-penflufen. Research has shown significant enantioselective toxicity, with the S-(+)-enantiomer being substantially more active against target fungi.[5] This is likely due to a more favorable stereospecific binding interaction with the SDH target site.[5]

| Compound | Target Pathogen | EC50 (μg/mL) | Reference |

| Penflufen (Racemic) | Rhizoctonia solani | < 1.0 | [4] |

| S-(+)-penflufen | Rhizoctonia solani | 0.023 | [5] |

| R-(-)-penflufen | Rhizoctonia solani | 3.41 | [5] |

Table 1. In vitro inhibitory activity of penflufen and its enantiomers against Rhizoctonia solani.

Experimental Protocols

The mechanism and efficacy of penflufen can be elucidated through a series of standardized laboratory experiments.

Protocol: Mycelial Growth Inhibition Assay

This in vitro assay determines the EC50 value of a fungicide by measuring its effect on the radial growth of a fungus on an amended agar medium.

Methodology:

-

Preparation of Fungicide Plates:

-

Prepare a stock solution of penflufen in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Aseptically add the fungicide dilutions to molten (45-50°C) Potato Dextrose Agar (PDA). The final solvent concentration should be consistent across all plates, including the control (e.g., 0.1% DMSO).[6]

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Incubation and Measurement:

-

Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

After a defined period (e.g., 48-72 hours), measure two perpendicular diameters of the fungal colony on each plate.[8]

-

-

Data Analysis:

Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay directly measures the enzymatic activity of SDH in isolated mitochondria or cell lysates by monitoring the reduction of an artificial electron acceptor.

Methodology:

-

Sample Preparation:

-

Assay Reaction (adapted from commercial kits): [10][11][12]

-

In a 96-well plate, add the sample (e.g., 10-50 µg of mitochondrial protein) to wells containing SDH Assay Buffer.

-

Add the desired concentration of penflufen or solvent control and pre-incubate for 5-10 minutes.

-

Initiate the reaction by adding a reaction mix containing the substrate (succinate) and an artificial electron acceptor probe, such as 2,6-dichlorophenolindophenol (DCIP).

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer set to 25°C.

-

Measure the decrease in absorbance at 600 nm in kinetic mode. As SDH oxidizes succinate, it reduces DCIP, causing the blue dye to become colorless, thus decreasing the absorbance.[13]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA600/min) from the linear portion of the kinetic curve.

-

Convert the rate to specific activity (e.g., nmol/min/mg protein) using a standard curve generated with a known amount of reduced DCIP.

-

Determine the percent inhibition of SDH activity by penflufen compared to the control. This can be used to calculate an IC50 (the concentration of inhibitor causing 50% inhibition of enzyme activity).

-

Protocol: Fungal Oxygen Consumption Rate (OCR) Measurement

This physiological assay assesses the overall impact of penflufen on cellular respiration by measuring the rate at which fungal cells or isolated mitochondria consume oxygen.

Methodology:

-

Cell Preparation:

-

Grow the fungus in a liquid medium (e.g., Potato Dextrose Broth) to the desired growth phase.

-

Harvest and wash the mycelia, then resuspend in a suitable respiration buffer to a known density.

-

-

Measurement:

-

Add the fungal suspension to the chamber of an oxygen-monitoring system (e.g., a Clark-type oxygen electrode or a fluorescence-based microplate reader system).[6][14]

-

Allow the system to equilibrate and measure the basal oxygen consumption rate.

-

Inject penflufen into the chamber to achieve the desired final concentration and continue to monitor oxygen levels.

-

-

Data Analysis:

-

The instrument's software calculates the oxygen consumption rate (OCR), typically in units of nmol O₂/min or a similar metric.[15]

-

Compare the OCR before and after the addition of penflufen to determine the degree of respiratory inhibition.

-

Conclusion

Penflufen's fungicidal activity is unequivocally linked to its function as a high-potency inhibitor of succinate dehydrogenase (Complex II). By binding to the enzyme's Q-site, it severs a critical link between the Krebs cycle and the electron transport chain, leading to a collapse in cellular energy production and ultimately, fungal death. The significant enantioselectivity of penflufen, with the S-(+)-enantiomer showing markedly higher activity, highlights the highly specific nature of its interaction with the target protein. The experimental protocols detailed herein provide a robust framework for quantifying this activity and further investigating the intricate molecular details of SDHI fungicides.

References

- 1. Penflufen - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tycmhoffman.com [tycmhoffman.com]

- 14. fungifun.org [fungifun.org]

- 15. Oxygen consumption-based evaluation of fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Penflufen as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a broad-spectrum, loco-systemic fungicide belonging to the pyrazole-carboxamide chemical class. It is registered for the control of a range of fungal pathogens, particularly soil-borne and seed-borne diseases in crops such as potatoes, soybeans, cereal grains, and alfalfa.[1][2] Its primary mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2] This specific targeting classifies penflufen within the Fungicide Resistance Action Committee (FRAC) Group 7. Due to its targeted mechanism, penflufen has demonstrated high efficacy against key pathogens like Rhizoctonia spp. and Ustilago spp..[2] This document provides an in-depth technical overview of penflufen, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Penflufen is a synthetic, chiral molecule, commercially produced as a racemic mixture of its (R) and (S) enantiomers.[3] The S-(+)-enantiomer has been shown to be the more biologically active form against several key fungal pathogens.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2'-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide | [3] |

| CAS Name | N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide | [3] |

| CAS Number | 494793-67-8 | [3] |

| Chemical Formula | C₁₈H₂₄FN₃O | [3] |

| Molar Mass | 317.41 g/mol | [3] |

| Physical State | Off-white colored powder | [3] |

| Isomerism | Exists as a racemic mixture of (R)-penflufen and (S)-penflufen | [3] |

| Water Solubility | Low | [4] |

| Vapor Pressure | 9.0 x 10⁻⁹ torr (low volatility) | [2] |

Mechanism of Action

Penflufen's fungicidal activity stems from its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungal cells.

The Target: Succinate Dehydrogenase (Complex II)

Succinate Dehydrogenase is a crucial enzyme complex with a dual role in cellular metabolism:

-

Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain (ETC): It transfers the electrons derived from succinate oxidation to the ubiquinone (Coenzyme Q) pool, thereby linking the TCA cycle directly to oxidative phosphorylation.

The complex is composed of four protein subunits:

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

-

SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site (Qp site).

Electrons from succinate are first transferred to FAD, creating FADH₂, and then passed sequentially through the iron-sulfur clusters in SDHB to the Qp site where ubiquinone is reduced to ubiquinol.

Inhibition by Penflufen

Penflufen acts by binding non-competitively within the ubiquinone-binding pocket (Qp site) formed by the SDHB, SDHC, and SDHD subunits. This binding physically obstructs the transfer of electrons from the final iron-sulfur cluster in SDHB to ubiquinone.

The consequences of this inhibition are severe for the fungal cell:

-

Disruption of the ETC: The flow of electrons to Complex III is halted, crippling the process of oxidative phosphorylation.

-

Cessation of ATP Synthesis: The disruption of the proton gradient, which is generated by the ETC, leads to a rapid depletion of cellular ATP.

-

Inhibition of Fungal Growth: Lacking sufficient energy, essential cellular processes like spore germination and mycelial growth are arrested, ultimately leading to cell death.

Quantitative Data

The efficacy of penflufen is distinguished by its high activity against target pathogens and marked stereoselectivity, where the S-(+)-enantiomer is significantly more potent.

Table 4.1: Fungicidal Efficacy (EC₅₀)

| Target Pathogen | Penflufen Formulation | EC₅₀ (µg/mL) | Comments | Source(s) |

| Rhizoctonia solani | Racemic (Technical Grade) | < 1.0 | All tested isolates were extremely sensitive. | [4] |

| Rhizoctonia solani | S-(+)-enantiomer vs. R-(-)-enantiomer | Up to 148x more active | The S-(+) enantiomer shows significantly higher bioactivity. | [5] |

| Fusarium oxysporum | S-(+)-enantiomer vs. R-(-)-enantiomer | 1.8x more active | The S-(+) enantiomer is more active. | [1] |

| Fusarium moniliforme | S-(+)-enantiomer vs. R-(-)-enantiomer | 4.7x more active | The S-(+) enantiomer is more active. | [1] |

| Fusarium fujikuroi | Racemic | Good bioactivity | Specific EC₅₀ not provided, but noted as effective. Natural resistance has been observed. | [6][7] |

| Various Phytopathogens | Racemic | 0.027 - 92.0 | A broad range indicating variable sensitivity among different fungal species. | [8] |

Table 4.2: Ecotoxicological Data

| Organism | Test Type | Value | Classification | Source(s) |

| Fish (e.g., Rainbow Trout) | 96-hr Acute LC₅₀ | 45 ppb (0.045 mg/L) | Very Highly Toxic | [2] |

| Zebrafish (Danio rerio) | 96-hr Acute LC₅₀ | 0.449 - 24.3 mg/L | Enantioselective toxicity observed. | [8] |

| Zebrafish (Danio rerio) | 96-hr Acute LC₅₀ | S-(+)-enantiomer is 54x more toxic than R-(-)-enantiomer | Highlights significant stereoselective toxicity to non-target aquatic life. | [5][9] |

| Aquatic Invertebrate (Daphnia magna) | 48-hr Acute EC₅₀ | > 2,330 ppb (>2.33 mg/L) | Moderately Toxic | [2] |

| Bird (Bobwhite Quail) | Acute Oral LD₅₀ | > 2000 mg/kg | Practically Non-toxic | - |

| Honeybee (Apis mellifera) | Acute Contact LD₅₀ | > 100 µ g/bee | Practically Non-toxic | [3] |

Experimental Protocols

Protocol: In Vitro Succinate Dehydrogenase (Complex II) Activity Assay

This protocol describes a colorimetric method to determine the inhibitory effect of penflufen on SDH activity in isolated fungal mitochondria. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

-

Isolated fungal mitochondria

-

SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

-

Substrate: Sodium Succinate (e.g., 20 mM)

-

Electron Acceptor: DCPIP (e.g., 50 µM)

-

Inhibitors: Rotenone (Complex I inhibitor, e.g., 2 µM), Antimycin A (Complex III inhibitor, e.g., 2 µM), Potassium Cyanide (KCN, Complex IV inhibitor, e.g., 1 mM)

-

Test Compound: Penflufen dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and spectrophotometer

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford or BCA assay).

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing SDH Assay Buffer, rotenone, antimycin A, KCN, and DCPIP. The additional inhibitors are crucial to prevent electron flow through other complexes.

-

Inhibitor Addition: Add various concentrations of penflufen (or solvent control) to the respective wells. Allow for a brief pre-incubation period (e.g., 5-10 minutes) at the assay temperature (e.g., 25-30°C).

-

Reaction Initiation: Initiate the reaction by adding the mitochondrial suspension and sodium succinate to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of DCPIP reduction is proportional to SDH activity.

-

Data Analysis: Calculate the initial rate of reaction (V₀) for each penflufen concentration. Plot the percentage of inhibition against the logarithm of the penflufen concentration to determine the IC₅₀ value (the concentration of penflufen that inhibits SDH activity by 50%).

Protocol: In Vivo Fungicide Efficacy (Seed Treatment)

This protocol outlines a generalized greenhouse experiment to evaluate the efficacy of penflufen as a seed treatment for controlling a soil-borne pathogen like Rhizoctonia solani.

Materials:

-

Certified seeds of a susceptible host plant (e.g., soybean)

-

Inoculum of the target pathogen (R. solani cultured on a suitable medium, e.g., potato dextrose agar or sterile grains)

-

Penflufen seed treatment formulation

-

Sterilized potting mix (soil, sand, peat mixture)

-

Pots or planting trays

-

Greenhouse with controlled environmental conditions

Methodology:

-

Inoculum Preparation: Culture the pathogen and prepare the inoculum. If using a grain-based culture, grind it and mix it thoroughly into the potting mix at a predetermined concentration to ensure uniform disease pressure.

-

Seed Treatment: Prepare different concentrations of the penflufen formulation. Apply the treatments to the seeds in a controlled manner (e.g., using a small-scale seed treater or by slurry application in a sealed bag) to ensure even coating. Include an untreated control and a fungicide-free control (mock treatment with water/solvent). Allow seeds to air dry.

-

Planting: Fill pots with the infested soil. Sow a fixed number of treated seeds (e.g., 10 seeds) per pot at a uniform depth. Replicate each treatment multiple times (e.g., 4-5 pots per treatment).

-

Incubation: Place the pots in a greenhouse under conditions favorable for both plant growth and disease development (e.g., moderate temperature, high humidity). Water as needed.

-

Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:

-

Seedling Emergence (%): Count the number of emerged seedlings in each pot.

-

Disease Incidence (%): Count the number of seedlings showing symptoms of damping-off or root rot.

-

Disease Severity: Score the severity of root rot on a scale (e.g., 0-5, where 0 = no symptoms and 5 = dead plant).

-

Plant Vigor: Measure seedling height and/or shoot/root dry weight.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each penflufen concentration compared to the untreated control.

Fungal Resistance to Penflufen

As with other site-specific fungicides, resistance to SDHIs is a significant agronomic concern. The primary mechanism of resistance is the alteration of the target site due to point mutations in the genes encoding the SDH subunits.

-

Target Site Mutations: Single nucleotide polymorphisms in the SdhB, SdhC, or SdhD genes are the most common cause of resistance. These mutations can lead to amino acid substitutions in the ubiquinone-binding pocket, reducing the binding affinity of the fungicide.

-

Variable Cross-Resistance: The level of resistance and the cross-resistance pattern among different SDHI fungicides (e.g., boscalid, fluopyram, penflufen) can vary significantly depending on the specific mutation and the pathogen. For instance, a mutation that confers high resistance to one SDHI may only cause a slight sensitivity shift to another.

-

Penflufen-Specific Resistance: Natural resistance to penflufen has been identified in some pathogens, such as Fusarium fujikuroi, and has been linked to multiple point mutations in the SdhA subunit.[7] Notably, studies have shown a lack of cross-resistance between penflufen and other SDHIs like fluopyram in certain F. fujikuroi isolates, highlighting the complexity of resistance profiles within this fungicide class.[7]

Effective resistance management strategies, including rotating fungicide modes of action and using mixtures, are critical to preserve the long-term efficacy of penflufen.

Conclusion

Penflufen is a highly effective SDHI fungicide with a specific and potent mode of action against key fungal pathogens. Its mechanism, centered on the disruption of mitochondrial respiration, provides excellent control of economically important seed- and soil-borne diseases. The pronounced stereoselectivity, with the S-(+)-enantiomer showing superior activity, offers potential avenues for the development of more refined and environmentally optimized fungicidal products. However, the site-specific nature of its action necessitates vigilant resistance monitoring and the implementation of robust stewardship programs. The experimental protocols detailed herein provide a framework for the continued evaluation and understanding of penflufen and the broader class of SDHI fungicides in both basic research and applied drug development settings.

References

- 1. Penflufen | 494793-67-8 | Benchchem [benchchem.com]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activity of a SDHI fungicide penflufen and the characterization of natural-resistance in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological activity spectrum of Penflufen against phytopathogenic fungi

Penflufen, a pyrazole-carboxamide fungicide, has emerged as a significant tool in the management of a wide array of phytopathogenic fungi.[1] Its targeted mode of action, inhibiting the fungal mitochondrial respiration, provides effective control against numerous economically important plant diseases. This technical guide offers an in-depth analysis of Penflufen's biological activity spectrum, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Penflufen belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1][2][3] Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain at Complex II, also known as succinate dehydrogenase (SDH).[1][2][3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.[4] By binding to the ubiquinone-binding site of Complex II, Penflufen effectively blocks the transfer of electrons, thereby inhibiting ATP production and ultimately leading to fungal cell death.[1]

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific site of action for Penflufen.

References

The Discovery and Development of Penflufen: A Technical Overview

Introduction

Penflufen is a broad-spectrum, systemic fungicide belonging to the alkylamide chemical class and the pyrazole-carboxamide subclass.[1][2] Developed by Bayer CropScience, it is primarily utilized as a seed treatment and in-furrow application to protect a wide range of crops from seed-borne and soil-borne fungal pathogens.[3][4] First registered in 2012, Penflufen has become an important tool in disease management, particularly for controlling diseases caused by Rhizoctonia solani and Ustilago spp.[3][4] Its mode of action is the inhibition of succinate dehydrogenase, placing it in the Fungicide Resistance Action Committee (FRAC) Group 7.[3][4][5]

Discovery and Development Timeline

The development of Penflufen from its initial synthesis to its registration and expanded use spans several years. It was jointly reviewed by regulatory authorities in the United States, Canada, and Australia.[1] The first registration was granted by the U.S. Environmental Protection Agency (EPA) in 2012.[3][4] Since its introduction, its application has been expanded from initial uses on crops like potatoes to include bulb vegetables, sugar beets, and even non-crop uses such as wood preservation.[4]

Chemical Properties and Synthesis

Penflufen is a synthetic compound with a single chiral center, resulting in two enantiomers: (R)-penflufen and (S)-penflufen.[6] Commercially, it is produced and sold as a racemic mixture.[6] Studies have shown that the S-(+)-enantiomer exhibits significantly higher fungicidal activity against target pathogens like Rhizoctonia solani compared to the R-(-)-enantiomer.[2][7]

Table 1: Chemical and Physical Properties of Penflufen

| Property | Value | Source |

| IUPAC Name | N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide | [8] |

| CAS RN | 494793-67-8 | [6] |

| Chemical Formula | C₁₈H₂₄FN₃O | [6] |

| Molecular Mass | 317.41 g/mol | [6] |

| Physical State | Off-white powder | [6] |

| Decomposition Temp. | ~300-320°C | [1] |

| Vapor Pressure | 9.0 x 10⁻⁹ torr | [3] |

The commercial production of Penflufen involves a multi-step chemical synthesis. The core of the process is the formation of the fluorinated pyrazole ring, which is then coupled with a substituted aniline derivative via an amide bond.[6] A more detailed synthetic route involves the Knorr reaction to create the pyrazole ring, followed by a Vilsmeier-Haack reaction to introduce the necessary functional groups for the final amide coupling.[9]

Mechanism of Action

Penflufen's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[3][10][11][12] It targets Complex II of the mitochondrial respiratory chain, a critical component for both the electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[5]

By binding to the succinate dehydrogenase enzyme, Penflufen blocks the oxidation of succinate to fumarate. This action effectively halts mitochondrial respiration, depriving the fungal cells of their primary source of energy (ATP).[5][13] The disruption of the electron transport chain also leads to an overproduction of Reactive Oxygen Species (ROS), which induces oxidative stress, damages cellular components, and ultimately results in fungal cell death.[13]

Experimental Protocols

The development and registration of Penflufen required extensive testing to establish its efficacy, safety, and environmental impact. The methodologies for these experiments follow standardized regulatory guidelines.

Fungicide Efficacy Trials

Efficacy trials are designed to demonstrate that a fungicide provides a clear, significant, and economically beneficial result to the end-user.[14]

General Protocol:

-

Site Selection: Trials are conducted in multiple locations with environmental conditions conducive to the target disease, using either naturally infested soil or plots inoculated with the pathogen (e.g., Rhizoctonia solani).[1][14]

-

Treatments: The trial includes an untreated control, the experimental fungicide (Penflufen) at various dose rates (e.g., 0.5x, 0.75x, 1x, 2x the proposed label rate), and an industry-standard fungicide for comparison.[14]

-

Application: Penflufen is applied as a seed treatment or in-furrow application according to the proposed use pattern.[3][5]

-

Data Collection: Assessments are made throughout the growing season. Key metrics include disease incidence and severity (e.g., percentage of stems with canker, black scurf on daughter tubers), crop emergence, plant vigor, and final crop yield.[1][14]

-

Statistical Analysis: Data are statistically analyzed to determine significant differences between treatments.

In Vitro Bioassays for Fungal Sensitivity

To determine the intrinsic activity of Penflufen against various fungi and to establish a baseline for resistance monitoring, in vitro sensitivity tests are performed.

General Protocol:

-

Isolate Collection: A diverse collection of target fungal isolates (e.g., Fusarium fujikuroi) is obtained from different geographical regions.[15]

-

Medium Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is amended with a serial dilution of Penflufen. A solvent control (without the fungicide) is also prepared.

-

Inoculation: Mycelial plugs from actively growing fungal cultures are placed onto the center of the amended and control plates.

-

Incubation: Plates are incubated under controlled conditions (temperature, light) for a set period.

-

Measurement: The radial growth of the mycelium is measured. The percentage of growth inhibition relative to the control is calculated for each concentration.

-

EC₅₀ Calculation: The effective concentration required to inhibit mycelial growth by 50% (EC₅₀) is determined using probit analysis. This value serves as a quantitative measure of the fungicide's potency against a specific isolate.

Biological Activity and Efficacy Data

Penflufen is effective against a range of economically important diseases, particularly those caused by basidiomycete fungi.[5] Field trials across Northern Europe demonstrated that both liquid and powder formulations provided high levels of control against seed-borne Rhizoctonia solani on potatoes.[5]

Table 2: Efficacy of Penflufen Against Key Pathogens

| Crop | Target Pathogen | Disease | Efficacy Notes | Source |

| Potato | Rhizoctonia solani | Black Scurf, Stem & Stolon Canker | High level of control from seed treatment. | [3][5] |

| Cereal Grains | Ustilago spp., Tilletia caries | Smuts, Common Bunt | Effective control as a seed treatment. | [1][3] |

| Rice | Fusarium fujikuroi | Bakanae Disease | Good bioactivity; effectively inhibits conidium production. | [15] |

| Various | Rhizoctonia solani | Seed Rot, Damping-off | Broadly used for suppression in crops like soybeans, cotton, and canola. | [1][4] |

| Rice | Pyricularia oryzae, Helminthosporium oryzae | Leaf Blast, Brown Spot | A combination product with Trifloxystrobin showed high efficacy. | [16] |

Toxicology and Environmental Profile

The toxicological profile of Penflufen has been extensively evaluated by regulatory agencies. It exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][3] The EPA has classified Penflufen as having "suggestive evidence of carcinogenicity" based on limited evidence in male rats, but has determined that the chronic reference dose is protective of all long-term effects, including potential carcinogenicity.[3][8][17]

Table 3: Summary of Toxicological and Environmental Data

| Parameter | Value / Classification | Source |

| Human Health | ||

| Acute Population Adjusted Dose (aPAD) | 0.50 mg/kg/day | [3] |

| Chronic Population Adjusted Dose (cPAD) | 0.38 mg/kg/day | [3] |

| Carcinogenicity Classification | Suggestive Evidence of Carcinogenic Potential | [3] |

| Environmental Aquatic Toxicity | ||

| Fish (Acute) | 45 ppb (Very Highly Toxic) | [3] |

| Fish (Chronic) | 18.1 ppb | [3] |

| Invertebrate (Acute) | > 2,330 ppb (Moderately Toxic) | [3] |

| Environmental Fate | ||

| Aerobic Half-life | 117 – 433 days (Persistent) | [3] |

| Anaerobic Half-life | 866 days (Very Persistent) | [3] |

| Adsorption (Koc) | 365 mg/L (Moderately mobile) | [3] |

| Bioaccumulation | Not expected to bioaccumulate | [3] |

Penflufen is expected to be persistent in both aerobic and anaerobic conditions.[3] It binds moderately to soil particles and has a moderate to low potential for leaching.[3] Its major degradates have been found to be less toxic than the parent compound.[3]

Resistance Profile

As with all SDHI fungicides (FRAC Group 7), there is a medium to high risk of fungal pathogens developing resistance to Penflufen.[1] Resistance to SDHIs is typically conferred by point mutations in the genes that encode the subunits of the target enzyme (SdhA, SdhB, SdhC, SdhD). Studies have identified natural resistance to Penflufen in field populations of Fusarium fujikuroi, with sensitivities exhibiting bimodal distributions even in areas with no prior SDHI exposure. Furthermore, positive cross-resistance has been observed between Penflufen and other SDHI fungicides like pydiflumetofen in certain pathogens.[18] Therefore, robust resistance management strategies, such as rotating with fungicides that have different modes of action, are critical for preserving the long-term efficacy of Penflufen.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]

- 7. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. youtube.com [youtube.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Activity of a SDHI fungicide penflufen and the characterization of natural-resistance in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phytojournal.com [phytojournal.com]

- 17. Federal Register :: Penflufen; Pesticide Tolerances [federalregister.gov]

- 18. Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

Penflufen's Mode of Action on Succinate Dehydrogenase Complex II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penflufen is a potent pyrazole-amide fungicide that effectively controls a range of plant pathogenic fungi by targeting a crucial enzyme in the mitochondrial electron transport chain: succinate dehydrogenase (SDH), also known as Complex II. This technical guide provides a comprehensive overview of Penflufen's mode of action at the molecular level. Through a detailed examination of its interaction with the SDH complex, this document elucidates the mechanism of inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key molecular interactions. Understanding these intricacies is paramount for the development of novel fungicides, the management of fungicide resistance, and the advancement of research in mitochondrial respiration.

Introduction to Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in cellular metabolism. It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed through a series of iron-sulfur clusters within the SDH complex before being transferred to ubiquinone (coenzyme Q), reducing it to ubiquinol. This process is a critical step in aerobic respiration, contributing to the generation of the proton gradient that drives ATP synthesis.

The SDH complex is typically composed of four subunits:

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form the electron transfer pathway.

-

SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

Penflufen's Mechanism of Inhibition

Penflufen belongs to the class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the disruption of the mitochondrial electron transport chain at Complex II.

Binding to the Ubiquinone Pocket

Penflufen exerts its inhibitory effect by binding to the ubiquinone-binding site (Qp site) of the SDH complex. This binding pocket is a hydrophobic cavity formed by residues from the SDHB, SDHC, and SDHD subunits. By occupying this site, Penflufen physically blocks the entry of the natural substrate, ubiquinone. This competitive inhibition prevents the transfer of electrons from the iron-sulfur clusters to ubiquinone, thereby halting the catalytic cycle of the enzyme.

Disruption of Cellular Respiration

The inhibition of SDH by Penflufen has profound consequences for fungal cellular respiration. The blockage of electron flow from succinate to the electron transport chain leads to:

-

Accumulation of Succinate: The inability to oxidize succinate results in its accumulation in the mitochondrial matrix.

-

Reduced ATP Production: The disruption of the electron transport chain diminishes the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis.

-

Inhibition of Fungal Growth and Development: The severe energy deficit caused by the inhibition of respiration ultimately leads to the cessation of fungal growth, spore germination, and other vital processes, resulting in fungicidal activity.

Quantitative Analysis of Penflufen's Inhibitory Activity

The efficacy of Penflufen as a fungicide is quantified by its inhibitory concentration against target pathogens. A key finding in the study of Penflufen is its enantioselective toxicity, with the S-(+)-enantiomer demonstrating significantly higher fungicidal activity than the R-(-)-enantiomer. This difference in toxicity is attributed to the stereospecific interactions at the binding site, where the S-(+)-enantiomer exhibits a lower binding energy and thus a stronger affinity for the SDH complex.[1]

Below is a summary of the 50% effective concentration (EC50) values of Penflufen enantiomers against the mycelial growth of several key plant pathogenic fungi.

| Fungal Species | Penflufen Enantiomer | EC50 (mg/L) |

| Rhizoctonia solani | S-(+)-Penflufen | 0.12 |

| R-(-)-Penflufen | 0.94 | |

| Fusarium oxysporum | S-(+)-Penflufen | 1.23 |

| R-(-)-Penflufen | 2.21 | |

| Fusarium moniliforme | S-(+)-Penflufen | 0.55 |

| R-(-)-Penflufen | 2.59 |

Data sourced from a study on the enantioselective bioactivity of Penflufen.

Molecular Interactions at the Binding Site

Molecular docking studies have provided valuable insights into the specific interactions between Penflufen and the amino acid residues within the ubiquinone-binding pocket of the SDH complex. These interactions are crucial for the stable binding and potent inhibition of the enzyme.

Key interactions include:

-

Hydrogen Bonds: The amide group of Penflufen is predicted to form hydrogen bonds with key residues in the binding pocket, such as a conserved tryptophan residue in the SDHB subunit and a tyrosine residue in the SDHD subunit.

-

Hydrophobic Interactions: The pyrazole ring and the substituted phenyl ring of Penflufen engage in extensive hydrophobic interactions with nonpolar amino acid residues lining the Qp site. These interactions contribute significantly to the overall binding affinity.

The stereoselectivity of Penflufen's activity can be explained by the differential fit of its enantiomers within the chiral environment of the binding pocket. The S-(+)-enantiomer is thought to adopt a more favorable conformation, allowing for stronger and more extensive interactions with the surrounding amino acid residues compared to the R-(-)-enantiomer.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a common method for measuring SDH activity in mitochondrial preparations using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution (electron carrier)

-

Potassium cyanide (KCN) solution (to inhibit Complex IV)

-

Penflufen solutions of varying concentrations (inhibitor)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from the fungal species of interest using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, KCN, and the mitochondrial suspension.

-

Initiation of Reaction: Add succinate, PMS, and DCPIP to the cuvette to initiate the reaction.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm as DCPIP is reduced.

-

Inhibitor Assay: To determine the inhibitory effect of Penflufen, pre-incubate the mitochondrial suspension with varying concentrations of Penflufen for a defined period before initiating the reaction as described above.

-

Data Analysis: Calculate the rate of DCPIP reduction from the linear portion of the absorbance versus time plot. Determine the IC50 value of Penflufen by plotting the percentage of inhibition against the logarithm of the Penflufen concentration.

Mycelial Growth Inhibition Assay

This assay is used to determine the EC50 value of Penflufen against the mycelial growth of a target fungus.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Penflufen stock solution in a suitable solvent (e.g., DMSO)

-

Petri dishes

-

Fungal culture of the target species

-

Cork borer

Procedure:

-

Preparation of Fungicide-Amended Media: Autoclave the growth medium and cool it to approximately 50-60°C. Add the appropriate volume of Penflufen stock solution to achieve a series of desired final concentrations. Pour the amended media into Petri dishes.

-

Inoculation: From the growing edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control (solvent only) plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Measurement: After a defined incubation period, measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the Penflufen concentration.

Visualizations

Penflufen's Inhibition of the Mitochondrial Electron Transport Chain

Caption: Penflufen inhibits Complex II, blocking electron transfer from succinate to ubiquinone.

Experimental Workflow for Determining Penflufen's IC50 on SDH Activity

Caption: Workflow for the colorimetric assay to determine the IC50 of Penflufen on SDH activity.

Logical Relationship of Penflufen Binding to the SDH Ubiquinone Pocket

Caption: Penflufen competitively inhibits ubiquinone binding at the Qp site of SDH Complex II.

Resistance to Penflufen

The development of resistance to SDHI fungicides, including Penflufen, is a significant concern in agriculture. Resistance is primarily associated with point mutations in the genes encoding the subunits of the SDH complex, particularly in the regions that form the ubiquinone-binding pocket. These mutations can alter the conformation of the binding site, reducing the affinity of Penflufen and other SDHIs, thereby diminishing their inhibitory effect. The specific amino acid substitutions that confer resistance can vary between different fungal species. Monitoring for the emergence of these resistance mutations is crucial for effective and sustainable disease management strategies.

Conclusion

Penflufen's mode of action is a well-defined process involving the specific inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. By competitively binding to the ubiquinone-binding site, Penflufen effectively disrupts cellular respiration, leading to a fatal energy crisis in susceptible fungi. The enantioselective nature of its fungicidal activity highlights the importance of stereochemistry in molecular interactions at the target site. A thorough understanding of this mode of action, coupled with knowledge of resistance mechanisms, is essential for the judicious use of Penflufen and for guiding the future development of novel fungicides with improved efficacy and sustainability.

References

Penflufen's Environmental Journey: A Technical Guide to its Fate and Degradation

For Immediate Release

[CITY, State] – Penflufen, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, plays a crucial role in managing key diseases in various crops. Understanding its environmental fate and degradation pathways is paramount for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides an in-depth analysis of Penflufen's behavior in soil and aquatic environments, its degradation mechanisms, and the methodologies used to evaluate its environmental persistence.

Penflufen is characterized by its persistence in soil under both aerobic and anaerobic conditions, with a low potential for bioaccumulation.[1] Its mobility in soil is generally low to moderate, influenced by the organic carbon content of the soil. While it is stable to hydrolysis, photodegradation in water can occur, contributing to its dissipation in the aquatic environment.[2]

Environmental Fate and Degradation Summary

The environmental persistence and mobility of Penflufen are summarized by its degradation half-lives and soil organic carbon partition coefficient (Koc).

| Environmental Compartment | Half-life (DT50) | Key Factors | Reference |

| Aerobic Soil | 117 - 459 days | Soil type, temperature | [1][2][3][4] |

| Anaerobic Soil | 866 days (extrapolated) | Oxygen availability | [1][4] |

| Aerobic Aquatic | 267 - 301 days | Microbial activity | [4] |

| Anaerobic Aquatic | Stable | Oxygen availability | [4] |

| Aqueous Photolysis | 3.5 - 83.2 days | Sunlight intensity | [2][4] |

| Hydrolysis | Stable at pH 4, 7, 9 | pH | [2][4] |

| Mobility Parameter | Value | Interpretation | Reference |

| Koc | 209.6 - 409.5 mL/g | Low to moderate mobility | [2] |

Degradation Pathways

The degradation of Penflufen in the environment proceeds through several pathways, primarily involving hydroxylation and cleavage of the molecule. The major metabolites identified are Penflufen-3-hydroxy-butyl (Pen-3HB) and penflufen-pyrazolyl-AAP.[1][3]

Diagram of Penflufen Degradation Pathway

Caption: Proposed degradation pathway of Penflufen in soil and water.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. The following sections outline the typical experimental protocols used in Penflufen degradation studies.

Aerobic Soil Metabolism Study

This study aims to determine the rate and pathway of Penflufen degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: Two or more distinct soil types are used, for example, a silt loam and a sandy loam, characterized for properties such as pH, organic carbon content, and texture.[2]

-

Test Substance Application: Radiolabeled Penflufen (e.g., ¹⁴C-phenyl and ¹⁴C-pyrazole labeled) is applied to fresh soil samples at a concentration relevant to typical agricultural use.[2]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to a year.[2] A continuous flow of air is maintained to ensure aerobic conditions. Traps for CO₂ and volatile organic compounds are included in the system.[2]

-

Sampling and Extraction: Soil samples are collected at various time intervals throughout the incubation period. The samples are extracted with an appropriate solvent, such as acetonitrile/water, to separate the parent compound and its metabolites from the soil matrix.[2]

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products. Identification of metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

-

Data Analysis: The degradation kinetics of Penflufen are determined by plotting the concentration of the parent compound over time and fitting the data to a first-order decay model to calculate the DT50 value.

Diagram of Aerobic Soil Metabolism Experimental Workflow

Caption: Workflow for an aerobic soil metabolism study.

Anaerobic Soil Metabolism Study

This study evaluates the degradation of Penflufen in the absence of oxygen, simulating conditions found in flooded soils or deeper soil layers.

Methodology:

-

Soil and Incubation Setup: Similar to the aerobic study, characterized soil is treated with radiolabeled Penflufen. The soil is initially incubated under aerobic conditions for a short period (e.g., 30 days) to allow for the establishment of microbial activity before being flooded with water and purged with an inert gas like nitrogen to create anaerobic conditions.[2] The systems are then incubated in the dark at a constant temperature.[2]

-

Sampling and Analysis: Water and soil samples are collected periodically. The extraction and analytical procedures are similar to those used in the aerobic soil metabolism study, employing HPLC and LC-MS/MS for quantification and identification of Penflufen and its metabolites.

-

Data Analysis: The dissipation of Penflufen from the water and soil phases is monitored, and the overall system DT50 is calculated.

Aqueous Photolysis Study

This study investigates the degradation of Penflufen in water when exposed to light.

Methodology:

-

Solution Preparation: Solutions of radiolabeled Penflufen are prepared in sterile aqueous buffer (e.g., pH 7) and in natural water to assess the influence of water constituents.[2]

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature.[2] Dark control samples are maintained under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.[2]

-

Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by HPLC to determine the concentration of Penflufen and any photoproducts. LC-MS/MS is used for the identification of major photodegradants.[2]

-

Data Analysis: The rate of photolysis is determined, and the half-life (DT50) is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, may also be determined.[2]

Hydrolysis Study

This study assesses the stability of Penflufen in water at different pH levels, in the absence of light and microbial activity.

Methodology:

-

Solution Preparation: Sterile buffered aqueous solutions of Penflufen are prepared at different pH values, typically pH 4, 7, and 9, to represent a range of environmental conditions.[2]

-

Incubation: The solutions are incubated in the dark at a constant elevated temperature (e.g., 50°C) to accelerate any potential hydrolysis.[2]

-

Sampling and Analysis: Samples are collected at regular intervals and analyzed by HPLC to measure the concentration of Penflufen.

-

Data Analysis: The results are evaluated to determine if any significant degradation has occurred. Penflufen has been found to be stable to hydrolysis under environmentally relevant pH conditions.[2][4]

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. dab.hawaii.gov [dab.hawaii.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Simultaneous determination of penflufen and one metabolite in vegetables and cereals using a modified quick, easy, cheap, effective, rugged, and safe method and liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Penflufen Residues in Crops

Introduction

Penflufen is a pyrazole fungicide and succinate dehydrogenase inhibitor (SDHI) used to control a broad spectrum of fungal diseases in various crops. Monitoring its residues in agricultural commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of penflufen residues in different crop matrices using modern analytical techniques. The primary method described is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

I. Analytical Method Overview

The determination of penflufen residues in complex matrices like crops involves several key steps:

-

Sample Preparation: Homogenization of the crop sample to ensure uniformity.

-

Extraction: Extraction of penflufen and its relevant metabolites from the sample matrix, typically using acetonitrile.

-

Clean-up: Removal of interfering co-extractive compounds from the extract to improve analytical accuracy and protect the instrument.

-

Analysis: Separation, detection, and quantification of the target analytes using UHPLC-MS/MS.

-

Data Analysis: Processing of the acquired data to determine the concentration of penflufen residues.

II. Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical method for penflufen in various crop matrices. These values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and matrix.

Table 1: Method Detection and Quantification Limits

| Analyte | Crop Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Penflufen | Potato | < 0.018 | < 0.060 |

| Penflufen | Cowpea | < 0.018 | < 0.060 |

| Penflufen | Corn | < 0.018 | < 0.060 |

| Penflufen | Wheat | < 0.018 | < 0.060 |

| Penflufen | Rice | < 0.018 | < 0.060 |

| Penflufen Metabolite | Potato | < 0.018 | < 0.060 |

| Penflufen Metabolite | Cowpea | < 0.018 | < 0.060 |

| Penflufen Metabolite | Corn | < 0.018 | < 0.060 |

| Penflufen Metabolite | Wheat | < 0.018 | < 0.060 |

| Penflufen Metabolite | Rice | < 0.018 | < 0.060 |

Data compiled from a study by Tian et al. (2016)[1].

Table 2: Recovery and Precision Data

| Analyte | Crop Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Penflufen | Potato | 0.05 | 76.1 - 101.0 | < 9.8 |

| Penflufen | Cowpea | 0.1 | 76.1 - 101.0 | < 9.8 |

| Penflufen | Corn | 0.5 | 76.1 - 101.0 | < 9.8 |

| Penflufen | Wheat | 0.05 | 76.1 - 101.0 | < 9.8 |

| Penflufen | Rice | 0.1 | 76.1 - 101.0 | < 9.8 |

| Penflufen Metabolite | Potato | 0.5 | 76.1 - 101.0 | < 9.8 |

| Penflufen Metabolite | Cowpea | 0.05 | 76.1 - 101.0 | < 9.8 |

| Penflufen Metabolite | Corn | 0.1 | 76.1 - 101.0 | < 9.8 |

| Penflufen Metabolite | Wheat | 0.5 | 76.1 - 101.0 | < 9.8 |

| Penflufen Metabolite | Rice | 0.05 | 76.1 - 101.0 | < 9.8 |

Data represents a summary of findings from a study by Tian et al. (2016), which demonstrated good recovery and precision across various matrices and spiking levels[1].

III. Experimental Protocols

A. Sample Preparation and Extraction (QuEChERS Method)

This protocol is a modified QuEChERS method suitable for the extraction of penflufen from vegetables and cereals[1].

1. Materials and Reagents:

-

Homogenized crop sample

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing:

-

Primary Secondary Amine (PSA)

-

Octadecylsilane (C18)

-

Anhydrous MgSO₄

-

2. Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer (supernatant) to a d-SPE clean-up tube.

-

Shake the d-SPE tube for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

B. UHPLC-MS/MS Analysis

1. Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for each analyte for confirmation and quantification. Specific transitions for penflufen and its metabolites should be optimized for the instrument in use.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

IV. Visualizations

Caption: Workflow for Penflufen Residue Analysis.

Caption: Key Components of a Validated Analytical Method.

V. Conclusion

The described analytical methodology, centered around the QuEChERS sample preparation and UHPLC-MS/MS analysis, provides a robust and sensitive approach for the determination of penflufen residues in a variety of crop matrices. The method demonstrates good performance in terms of recovery, precision, and limits of detection, making it suitable for routine monitoring and regulatory compliance testing. Proper method validation is essential to ensure the reliability of the generated data.

References

Penflufen Seed Treatment for Potatoes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a novel pyrazole-carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7).[1][2] As a seed treatment for potatoes, it offers targeted control of key seed-borne fungal pathogens. Penflufen's mode of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, which disrupts the electron transport chain and leads to the cessation of ATP production, ultimately causing fungal cell death.[1][3] This document provides detailed application notes and experimental protocols for the use of Penflufen as a potato seed treatment, intended for a scientific audience.

Data Presentation

Table 1: Efficacy of Penflufen Seed Treatment against Rhizoctonia solani (Black Scurf)

| Application Rate (g a.i./t seed) | Formulation | % Reduction in Disease Incidence | % Reduction in Disease Severity | Impact on Yield Parameters | Reference |

| 20 | FS (Flowable Concentrate for Seed) & DS (Powder for Dry Seed Treatment) | 89.93% (2010-11) | 82.79% (2010-11) | Increased emergence rate, final plant counts, stem numbers, and gross yield. | [4] |

| 20 | FS & DS | 92.49% (2011-12) | 95.04% (2011-12) | Positive effect on reducing under- and over-sized tubers, increasing marketable yield. | [1][4] |

Table 2: Efficacy of Penflufen Seed Treatment against Helminthosporium solani (Silver Scurf)

| Application Rate (g a.i./t seed) | Formulation | Efficacy Notes | Reference |

| 20 | FS & DS | Demonstrated a useful side effect in controlling silver scurf. | [1] |

Table 3: Efficacy of Penflufen Seed Treatment against Fusarium spp. (Dry Rot)

| Application Rate | Formulation | Efficacy Notes | Reference |

| Not specified | Not specified | Penflufen is noted to be effective against Rhizoctonia diseases and silver scurf, but not considered effective for dry rot.[5] | [5] |

| Not specified | Combined with Prothioconazole (Emesto Silver) | Prothioconazole provides efficacy against Fusarium dry rot.[5] | [5] |

| Not specified | Not specified | Penflufen is listed as a seed treatment for fungal diseases including Fusarium spp.[3] | [3] |

Note: The efficacy of Penflufen against Fusarium dry rot is not as well-documented as its effects on Rhizoctonia solani and may require combination with other fungicides for effective control.

Mandatory Visualizations

Experimental Protocols

Protocol 1: Efficacy Evaluation of Penflufen Seed Treatment against Rhizoctonia solani

1. Inoculum Preparation:

-

Culture Rhizoctonia solani on a suitable medium such as potato dextrose agar (PDA).

-

For field inoculation, prepare inoculum by growing the fungus on a sterilized grain medium (e.g., barley or wheat bran) until thoroughly colonized.

2. Seed Tuber Preparation and Treatment:

-

Use certified seed potatoes of a susceptible cultivar.

-

Cut seed tubers into uniform pieces (e.g., 50-60g).

-

For trials with artificial inoculation, apply the prepared R. solani inoculum to the cut seed pieces.

-

Apply Penflufen as a seed treatment. For liquid formulations (FS), use a calibrated sprayer to ensure uniform coverage. For dry formulations (DS), apply the powder evenly to the seed pieces, often in a seed treater.

-

Include an untreated control and a standard commercial fungicide control for comparison.

3. Experimental Design and Planting:

-

Use a randomized complete block design with at least four replications.

-

Plant treated seed tubers at standard spacing and depth.

4. In-Season Assessments:

-

Emergence: Count the number of emerged plants in each plot at regular intervals until emergence is complete.

-

Plant Stand: Record the final number of plants per plot.

-

Stem Canker Assessment: At mid-season, carefully excavate a subset of plants from each plot and assess the incidence and severity of stem canker on a 0-5 scale, where 0 = no lesions and 5 = stem girdling and severe cankers.[6]

5. Post-Harvest Assessments:

-

Harvest: Harvest tubers from the center rows of each plot to minimize edge effects.

-

Yield: Measure the total weight of tubers and grade them to determine marketable yield.

-

Black Scurf Assessment:

-

Wash a random sample of at least 100 tubers per plot.

-

Assess the incidence (% of tubers with sclerotia) and severity of black scurf.

-

Use a 0-5 rating scale for severity, where:[6][7][8]

-

0 = No sclerotia

-

1 = <1% of the tuber surface covered

-

2 = 1-10% of the tuber surface covered

-

3 = 11-20% of the tuber surface covered

-

4 = 21-50% of the tuber surface covered

-

5 = >50% of the tuber surface covered

-

-

Calculate a disease severity index (DSI) for each plot.

-

6. Data Analysis:

-

Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), and use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Phytotoxicity Assessment of Penflufen Seed Treatment

1. Seed Tuber and Treatment:

-

Use high-quality, disease-free seed tubers of at least two common potato cultivars.

-

Apply Penflufen at the recommended rate (1x) and a higher rate (e.g., 2x or 3x) to assess the margin of crop safety.

-

Include an untreated control.

2. Experimental Design and Planting:

-

Follow a randomized complete block design with a minimum of four replications.

-

Plant the treated seed tubers in a location free from the target diseases to avoid confounding effects.

3. Assessments:

-

Emergence: Record the rate and uniformity of emergence compared to the untreated control. Note any delays or reductions in emergence.

-

Phytotoxicity Symptoms: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 14, 28, and 42 days after emergence). Symptoms may include:

-

Stunting or reduced vigor

-

Chlorosis (yellowing) or necrosis (browning) of leaves

-

Leaf or stem malformation

-

Reduced root development

-

-

Use a rating scale (e.g., 0-10, where 0 = no effect and 10 = plant death) to quantify phytotoxicity.

-

Plant Growth Parameters: Measure plant height, stem number, and canopy development.

-

Yield: At the end of the season, harvest the tubers and measure total and marketable yield. Also, assess tuber quality for any abnormalities.

4. Data Analysis:

-

Statistically analyze the collected data to determine if there are any significant negative effects of the Penflufen treatment on potato growth and yield compared to the untreated control.

Conclusion

Penflufen is a highly effective seed treatment for the control of Rhizoctonia solani (black scurf) in potatoes, with additional benefits against Helminthosporium solani (silver scurf).[1] Its efficacy against Fusarium dry rot is less pronounced, and it is often formulated with other active ingredients for broader-spectrum disease control.[5] When used according to the manufacturer's recommendations, Penflufen demonstrates good crop safety. The provided protocols offer a framework for researchers to conduct rigorous evaluations of Penflufen and similar seed treatments.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. millerresearch.com [millerresearch.com]

- 6. pakbs.org [pakbs.org]

- 7. A simple method based on laboratory inoculum and field inoculum for evaluating potato resistance to black scurf caused by Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Management of Black Scurf (Rhizoctonia solani) of Potato through Organic Approaches [arccjournals.com]

Application Notes and Protocols for In Vitro Antifungal Activity Assay of Penflufen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a broad-spectrum, systemic fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] Its primary application is in agriculture for the protection of crops against a variety of soilborne and seed-borne fungal diseases caused by pathogens such as Rhizoctonia spp. and Ustilago spp.[3] Penflufen functions as a succinate dehydrogenase inhibitor (SDHI), a mode of action that targets mitochondrial respiration in fungi.[4][5][6] Specifically, it blocks the electron transport chain at Complex II (succinate dehydrogenase), leading to the disruption of ATP production and ultimately, fungal cell death.[2][3] These application notes provide a detailed protocol for assessing the in vitro antifungal activity of Penflufen using standardized broth microdilution methods.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Penflufen exerts its antifungal effect by targeting a critical enzyme in the fungal respiratory process. The diagram below illustrates the signaling pathway and the specific point of inhibition.

Caption: Penflufen's mechanism of action, inhibiting Complex II (SDH).

Experimental Protocols

The following protocols are based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[7]

Preparation of Materials

-

Penflufen Stock Solution: Prepare a 10 mg/mL stock solution of Penflufen in dimethyl sulfoxide (DMSO). Ensure it is fully dissolved. Further dilutions should be made in the chosen test medium.

-

Fungal Cultures: Use fresh, actively growing fungal isolates. For molds, culture on Potato Dextrose Agar (PDA) until adequate sporulation is observed. For yeasts, grow in a suitable broth (e.g., Yeast Mold Broth) to the mid-logarithmic phase.

-

Test Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0, is the standard medium for antifungal susceptibility testing.[8]

-